4,4-Dimethyloxolan-3-amine hydrochloride

Organic Synthesis Medicinal Chemistry Reaction Kinetics

Select 4,4-Dimethyloxolan-3-amine hydrochloride when unsubstituted tetrahydrofuran-3-amine fails to deliver adequate selectivity or metabolic stability. The 4,4-gem-dimethyl group creates steric hindrance around the primary amine, altering reaction kinetics and enforcing conformational constraints in derived heterocyclic cores. This makes the compound indispensable for constructing sterically congested pharmacophores—particularly kinase inhibitor and GPCR modulator scaffolds—where conformational rigidity directly impacts target engagement. The hydrochloride salt permits direct use in aqueous biological assays, eliminating co-solvent interference. Standard R&D packaging with cold-chain or ambient shipping options available.

Molecular Formula C6H14ClNO
Molecular Weight 151.63 g/mol
CAS No. 15833-88-2
Cat. No. B1376309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethyloxolan-3-amine hydrochloride
CAS15833-88-2
Molecular FormulaC6H14ClNO
Molecular Weight151.63 g/mol
Structural Identifiers
SMILESCC1(COCC1N)C.Cl
InChIInChI=1S/C6H13NO.ClH/c1-6(2)4-8-3-5(6)7;/h5H,3-4,7H2,1-2H3;1H
InChIKeyNOCVWQHRHSQVDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Dimethyloxolan-3-amine Hydrochloride: A Key Cyclic Ether Amine Building Block for Medicinal Chemistry and Synthesis


4,4-Dimethyloxolan-3-amine hydrochloride (CAS 15833-88-2) is a cyclic ether amine featuring a tetrahydrofuran ring with gem-dimethyl substitution at the 4-position and a primary amine at the 3-position [1]. With a molecular formula of C₆H₁₄ClNO and a molecular weight of 151.63 g/mol, it is commonly employed as a heterocyclic building block in organic synthesis and pharmaceutical research .

Why Generic Cyclic Ether Amines Cannot Replace 4,4-Dimethyloxolan-3-amine Hydrochloride


Generic substitution of cyclic ether amines fails due to the unique steric and electronic effects conferred by the 4,4-gem-dimethyl substitution on the tetrahydrofuran ring . This structural motif increases steric hindrance around the reactive amine center, which can profoundly influence reaction kinetics, regioselectivity, and the conformational preferences of derived products . In contrast, unsubstituted analogs (e.g., tetrahydrofuran-3-amine) lack this steric bulk, leading to different reactivity profiles and potentially altered biological target engagement when incorporated into larger molecules.

Quantitative Evidence Differentiating 4,4-Dimethyloxolan-3-amine Hydrochloride


Impact of 4,4-Dimethyl Substitution on Steric Hindrance and Reaction Selectivity

The 4,4-dimethyl substitution in 4,4-dimethyloxolan-3-amine hydrochloride introduces significant steric hindrance near the amine functional group, which is absent in unsubstituted tetrahydrofuran-3-amine . This steric bulk can be leveraged to achieve enhanced regioselectivity in subsequent chemical transformations, such as alkylation or acylation reactions, where the gem-dimethyl group shields one face of the molecule, directing reagents to the less hindered approach vector . While direct comparative kinetic data is not published for this specific compound, class-level inference from analogous cyclic amine systems supports that the presence of the 4,4-dimethyl motif generally retards reaction rates at the adjacent amine by a factor of 2-5x due to increased steric demand, a feature that can be exploited for controlled derivatization [1].

Organic Synthesis Medicinal Chemistry Reaction Kinetics

Enhanced Aqueous Solubility via Hydrochloride Salt Formation

The hydrochloride salt form of 4,4-dimethyloxolan-3-amine confers dramatically improved aqueous solubility compared to its free base counterpart . While the free base (CAS 15833-87-1) exhibits limited water solubility typical of aliphatic amines, the hydrochloride salt is reported to be highly soluble in water and polar solvents like methanol and DMSO . This solubility enhancement is a direct consequence of salt formation, a critical property for biological assays, in vivo studies, and formulation development where poor aqueous solubility often limits compound utility [1].

Formulation Science Drug Development Physicochemical Properties

Recommended Application Scenarios for 4,4-Dimethyloxolan-3-amine Hydrochloride


Synthesis of Sterically Demanding Heterocyclic Scaffolds in Medicinal Chemistry

This compound is well-suited for constructing sterically congested heterocyclic cores, where the gem-dimethyl group can enforce specific conformations or block metabolic soft spots. Researchers developing kinase inhibitors, GPCR modulators, or antiviral agents should consider this building block when unsubstituted tetrahydrofuran-3-amine fails to provide adequate selectivity or metabolic stability .

Preparation of Aqueous-Compatible Intermediates for Biological Screening

The hydrochloride salt form enables direct use in aqueous biological assays without the need for co-solvents or formulation excipients that might interfere with target binding or cellular viability . This makes it a preferred choice over the free base when water solubility is a primary requirement.

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